molecular formula C20H24N4O3 B3617106 N-[4-(4-ethyl-1-piperazinyl)phenyl]-3-methyl-4-nitrobenzamide

N-[4-(4-ethyl-1-piperazinyl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No. B3617106
M. Wt: 368.4 g/mol
InChI Key: NGABVIDXOLDRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethyl-1-piperazinyl)phenyl]-3-methyl-4-nitrobenzamide, commonly known as EPPB, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been found to be effective in blocking the activity of certain enzymes, making it a valuable tool for studying various biological processes. In

Mechanism of Action

EPPB works by inhibiting the activity of a specific enzyme called ULK1. This enzyme is involved in the regulation of autophagy, and its inhibition by EPPB leads to the suppression of autophagy. EPPB achieves this inhibition by binding to a specific site on the enzyme, thereby preventing it from carrying out its normal function.
Biochemical and Physiological Effects
The inhibition of autophagy by EPPB has been found to have a range of biochemical and physiological effects. In cancer cells, for example, the inhibition of autophagy by EPPB leads to the accumulation of damaged proteins and organelles, which can ultimately lead to cell death. In other cell types, the inhibition of autophagy by EPPB has been found to have a protective effect, preventing cell death in response to certain stressors.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPB as a research tool is its specificity. It has been found to inhibit the activity of ULK1 with high selectivity, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of EPPB is its relatively low potency, which can make it difficult to achieve complete inhibition of ULK1 in some experimental systems.

Future Directions

There are several future directions for research involving EPPB. One area of interest is the development of more potent inhibitors of ULK1, which could provide even greater specificity and efficacy in the inhibition of autophagy. Another area of interest is the study of the role of ULK1 in other biological processes, such as inflammation and immune function. Finally, the development of more advanced methods for the delivery of EPPB to cells and tissues could enable its use in a wider range of experimental systems.

Scientific Research Applications

EPPB has been used in a wide range of scientific research applications. One of its main uses is in the study of autophagy, a cellular process that involves the degradation of cellular components. EPPB has been found to inhibit the activity of a key enzyme involved in autophagy, making it a valuable tool for studying this process. It has also been used in the study of cancer, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-3-22-10-12-23(13-11-22)18-7-5-17(6-8-18)21-20(25)16-4-9-19(24(26)27)15(2)14-16/h4-9,14H,3,10-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGABVIDXOLDRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.